5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
5-benzyl-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-7-9-18(10-8-16)23-21-15-28(14-17-5-3-2-4-6-17)22-12-11-19(25)13-20(22)24(21)27-26-23/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXITNAJLYWESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe fluorine and benzyl groups are then introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.
Scientific Research Applications
5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues with Modified Substituents
Pyrazolo[4,3-c]quinoline derivatives are often tailored by varying substituents at positions 3, 5, and 8 to optimize activity. Below is a comparative analysis of key analogues:
Functional and Pharmacological Comparisons
- Metabolic Stability : The 8-fluoro substituent in the target compound enhances metabolic resistance compared to 8-methoxy or 8-methyl analogues, as seen in ELND007 and related derivatives .
- Receptor Selectivity : The p-tolyl group at position 3 confers distinct receptor-binding profiles. For example, the 4-fluorophenyl analogue in exhibits high affinity for NTR1, while the target compound’s p-tolyl group may favor gamma-secretase interactions .
- Anticancer Activity: Pyrazolo[4,3-c]quinolines with electron-withdrawing groups (e.g., fluorine, sulfonyl) show superior cytotoxicity.
- Synthetic Accessibility: Microwave-assisted synthesis () and electrochemical methods () improve yields for pyrazoloquinolines, but the target compound’s benzyl and p-tolyl groups may require multi-step protocols .
Key Research Findings
- Gamma-Secretase Inhibition : ELND006 and ELND007, despite structural differences from the target compound, highlight the importance of fluorination and sulfonyl groups in amyloid-beta selectivity .
- Anti-Angiogenic Effects: Compounds from with fused pyrazoloquinoline cores inhibit endothelial cell migration at IC₅₀ values of 1–10 µM, comparable to the activity range expected for the target compound .
- Receptor Agonism : The NTR1-active analogue in (EC₅₀ = 0.3 µM) demonstrates that substituent polarity (e.g., methoxy vs. fluoro) critically impacts GPCR targeting .
Data Tables
Table 2: Cytotoxicity Data for Selected Analogues
| Compound | Cell Line (IC₅₀, µM) | Reference |
|---|---|---|
| 8-Methyl-5-(4-methylbenzyl)-3-phenyl- | MCF-7: 5.2 | |
| Anti-angiogenic pyrazoloquinolines | Hela: 3.8 | |
| ELND007 | Not reported |
Biological Activity
5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, characterized by its complex structure and diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazoloquinoline core with both fluorine and aromatic substituents. The presence of fluorine enhances the compound's stability and lipophilicity, which may influence its interaction with biological targets.
| Structural Feature | Description |
|---|---|
| Core Structure | Pyrazoloquinoline |
| Substituents | Fluorine, Benzyl, p-Tolyl |
| Molecular Weight | 320.36 g/mol (approx.) |
| Lipophilicity | Enhanced due to fluorination |
Mechanisms of Biological Activity
Research indicates that this compound interacts with various molecular targets, potentially modulating their activity through:
- Enzyme Inhibition : The compound may bind to active sites of specific enzymes, inhibiting their function.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Anti-inflammatory Effects : Similar compounds in the pyrazoloquinoline class have demonstrated the ability to inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory properties.
Anticancer Activity
Studies have shown that derivatives of pyrazoloquinoline exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines with promising results.
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| Compound A | Renal Cancer | 0.25 |
| Compound B | Breast Cancer | 0.30 |
| This compound | Various Cell Lines | TBD |
Antimalarial Activity
The antimalarial potential of quinoline derivatives has been explored extensively. While specific data on this compound is limited, related compounds have shown effective inhibition against Plasmodium falciparum, indicating a possible avenue for further research.
Case Studies
-
Study on Anticancer Effects :
A recent study evaluated the anticancer properties of various pyrazoloquinoline derivatives. The results indicated that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential. -
Anti-inflammatory Research :
Another investigation focused on the anti-inflammatory effects of related pyrazolo[4,3-c]quinolines. The study demonstrated significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting that structural modifications could enhance these properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for pyrazolo[4,3-c]quinoline derivatives, and how can they be adapted for 5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline?
- Methodological Answer : The core pyrazolo[4,3-c]quinoline scaffold is typically synthesized via condensation reactions starting from chlorinated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile (1) has been used as a starting material for introducing substituents at the 3- and 4-positions through nucleophilic substitution or Suzuki coupling . Fluorination at the 8-position may require selective halogen exchange (e.g., using KF or CsF) or directed C–H activation under palladium catalysis . The benzyl and p-tolyl groups can be introduced via alkylation or aryl Grignard reactions, with careful optimization of reaction conditions (e.g., solvent, temperature) to avoid side products .
Q. Which spectroscopic techniques are critical for characterizing the regioselectivity of substitutions in this compound?
- Methodological Answer : High-resolution - and -NMR are essential for confirming substitution patterns, particularly to distinguish between positional isomers (e.g., fluorine at C8 vs. C7). NOESY experiments can resolve spatial proximity of substituents like the benzyl and p-tolyl groups. IR spectroscopy helps identify functional groups (e.g., C–F stretching at ~1150 cm) . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Q. How does fluorination at the 8-position influence electronic properties and reactivity?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases the electrophilicity of adjacent positions, facilitating nucleophilic attacks or cross-coupling reactions. Computational studies (e.g., DFT) show that fluorine at C8 stabilizes the quinoline ring through inductive effects, altering HOMO-LUMO gaps and redox potentials. This can enhance binding affinity in biological targets (e.g., enzymes or receptors) .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in pyrazoloquinoline derivatives, such as anti-tubercular vs. cytotoxicity results?
- Methodological Answer : Contradictions often arise from off-target interactions or assay variability. To resolve this:
- Perform dose-response curves (IC) across multiple cell lines to differentiate selective activity.
- Use molecular docking to predict binding modes against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) and compare with cytotoxicity assays .
- Apply metabolomic profiling to identify unintended pathways affected by the compound .
Q. How can regioselectivity challenges during the introduction of multiple substituents (e.g., benzyl, p-tolyl, fluorine) be mitigated?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Protecting groups : Temporarily block reactive sites (e.g., NH or OH groups) during key steps.
- Catalytic systems : Use InCl in green solvents (e.g., ethanol/water) to enhance selectivity for pyrazolyl-quinoline coupling .
- Microwave or ultrasound-assisted synthesis : These methods improve reaction homogeneity and reduce side reactions .
Q. What computational approaches predict the compound’s reactivity in novel reaction environments (e.g., ionic liquids)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediate stability. For example, proline-catalyzed reactions in ethanol show lower activation energies due to hydrogen-bonding interactions, which can be extrapolated to ionic liquids by simulating solvent effects . Molecular dynamics (MD) simulations further assess solvation and diffusion effects in non-traditional solvents .
Q. How do steric effects from the p-tolyl group impact conformational flexibility and intermolecular interactions?
- Methodological Answer : X-ray crystallography or rotational spectroscopy reveals torsional angles between the p-tolyl group and the quinoline core. Steric hindrance from the methyl group restricts rotation, favoring planar conformations that enhance π-π stacking in crystal lattices or protein binding pockets. Comparative studies with unsubstituted analogs show reduced binding entropy in the p-tolyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
